chemical properties of N-(sec-butyl)-2-thiophenesulfonamide
chemical properties of N-(sec-butyl)-2-thiophenesulfonamide
The following technical guide details the chemical properties, synthesis, and reactivity profile of N-(sec-butyl)-2-thiophenesulfonamide , a specialized intermediate in medicinal chemistry.
Technical Guide for Drug Development & Organic Synthesis[1][2][3]
Executive Summary
N-(sec-butyl)-2-thiophenesulfonamide (CAS: 332354-68-4) is a secondary sulfonamide featuring a thiophene bioisostere of the benzene ring.[1][2][3] It serves as a critical building block in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2][3] Its structure combines the electron-rich, 5-membered thiophene ring with a lipophilic sec-butyl chain, offering a unique balance of electronic density and steric bulk that modulates binding affinity in target proteins (e.g., carbonic anhydrase inhibitors, endothelin receptor antagonists).[1][2][3]
This guide analyzes its physicochemical properties, synthetic routes, and reactivity patterns, providing a foundational reference for its application in fragment-based drug design (FBDD).[1][2][3]
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models based on structure-activity relationship (SAR) analogs (e.g., N-tert-butyl and N-propyl congeners).
| Property | Value / Description | Source/Note |
| IUPAC Name | N-(butan-2-yl)thiophene-2-sulfonamide | Official Nomenclature |
| CAS Number | 332354-68-4 | [1] |
| Molecular Formula | C₈H₁₃NO₂S₂ | - |
| Molecular Weight | 219.33 g/mol | - |
| Physical State | Low-melting solid or viscous oil | Predicted based on tert-butyl analog (MP 82-86°C) and n-propyl analog (MP ~48°C).[1][2][3] |
| Solubility | High: DMSO, DCM, Ethyl Acetate, MethanolLow: Water | Lipophilic sec-butyl group reduces aqueous solubility.[1][2][3] |
| pKa (Sulfonamide NH) | ~10.5 – 11.5 | Acidic proton facilitates N-alkylation [2].[1][2][3] |
| LogP | ~1.82 | Predicted; suitable for CNS penetration models [3].[1][2][3] |
| Chirality | Racemic (R/S) mixture | Unless synthesized from enantiopure sec-butylamine.[1][2][3] |
| H-Bond Donors | 1 (NH) | Critical for active site binding.[1][2][3] |
| H-Bond Acceptors | 3 (O, O, N) | Sulfonyl oxygens are weak acceptors.[1][2][3] |
Synthetic Pathways & Manufacturing
The synthesis of N-(sec-butyl)-2-thiophenesulfonamide follows a classic nucleophilic substitution mechanism, reacting 2-thiophenesulfonyl chloride with sec-butylamine.[1][2][3] This pathway is favored for its high yield and operational simplicity.[1][2][3]
Core Synthesis Protocol
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Reagents: 2-Thiophenesulfonyl chloride (1.0 eq), sec-butylamine (1.1–1.2 eq), Triethylamine or Pyridine (1.5 eq).[1][2][3]
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).[2][3]
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Conditions: 0°C to Room Temperature (RT), under N₂ atmosphere.
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Workup: Acid wash (1M HCl) to remove excess amine, followed by brine wash and recrystallization (hexanes/EtOAc) or column chromatography.[2][3]
Mechanism of Action
The nitrogen atom of the sec-butylamine acts as a nucleophile, attacking the sulfur center of the sulfonyl chloride.[1][2][3] The base (Et₃N) neutralizes the liberated HCl, driving the equilibrium forward.[1][2][3]
Figure 1: Nucleophilic substitution pathway for the formation of the sulfonamide bond.[1][2][3]
Chemical Reactivity & Stability
Understanding the reactivity profile is essential for using this compound as an intermediate.[1][2][3] The molecule possesses two distinct reactive centers: the sulfonamide nitrogen and the thiophene ring .[1][2][3]
A. Sulfonamide Nitrogen (N-H Acidity)
The proton on the nitrogen atom is acidic (pKa ~11), making it a prime site for derivatization.[1][2][3]
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N-Alkylation: Treatment with a mild base (K₂CO₃, Cs₂CO₃) and an alkyl halide allows for the introduction of a second alkyl group, forming tertiary sulfonamides.[1][2][3]
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Mitsunobu Reaction: The N-H can participate in Mitsunobu coupling with alcohols (using PPh₃/DIAD) to form C-N bonds under neutral conditions [4].[1][2][3]
B. Thiophene Ring (Electrophilic Aromatic Substitution)
The thiophene ring is electron-rich but deactivated by the electron-withdrawing sulfonyl group (-SO₂R).[1][2][3]
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Regioselectivity: The sulfonyl group at position 2 directs incoming electrophiles primarily to position 5 (alpha to sulfur) or position 4 (beta), though position 5 is generally preferred for halogenation (e.g., bromination with NBS).[2][3]
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Lithiation: The C5 proton is relatively acidic.[1][2][3] Treatment with n-butyllithium (n-BuLi) can selectively lithiate the 5-position, enabling subsequent reaction with electrophiles (aldehydes, CO₂) to extend the carbon skeleton.[1][2][3]
C. Hydrolytic Stability
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Acid/Base Resistance: Sulfonamides are exceptionally stable to hydrolysis compared to amides and esters.[1][2][3] Harsh conditions (e.g., conc. HCl at reflux or molten KOH) are typically required to cleave the S-N bond, regenerating the sulfonic acid and amine.[1][2][3]
Figure 2: Reactivity network showing the divergent synthetic utility of the core scaffold.[1][2][3]
Analytical Characterization
To validate the identity of N-(sec-butyl)-2-thiophenesulfonamide, the following spectral signatures are diagnostic:
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¹H NMR (CDCl₃, 400 MHz):
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Thiophene Protons: Three distinct signals in the aromatic region (~δ 7.0 – 7.7 ppm).[1][2][3] The proton at C3 (adjacent to sulfonyl) typically appears as a doublet of doublets around 7.6 ppm.[1][2][3]
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N-H Proton: Broad singlet at δ 4.5 – 5.5 ppm (exchangeable with D₂O).[1][2][3]
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Methine (CH): Multiplet at δ 3.2 – 3.4 ppm (chiral center).[2][3]
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Methyl/Methylene: Triplet (terminal methyl) and doublet (methyl on chiral center) in the aliphatic region (δ 0.8 – 1.5 ppm).[2][3]
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-
IR Spectroscopy:
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Mass Spectrometry (ESI/GC-MS):
Handling & Safety
While specific toxicological data for this sec-butyl derivative is limited, protocols should follow those for general thiophene sulfonamides (e.g., N-tert-butyl-2-thiophenesulfonamide).[1][2][3]
References
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Chemical Abstracts Service (CAS). Registry Number: 332354-68-4.[1][2][3][4] American Chemical Society.[1][2][3] Link
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Bordwell, F. G. (1988).[1][2][3] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463.[1][2][3] (General reference for sulfonamide pKa trends). Link[2][3]
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Lipinski, C. A., et al. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link
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Swamy, K. C. K., et al. (2009).[1][2][3] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[2][3] Link[2][3]
